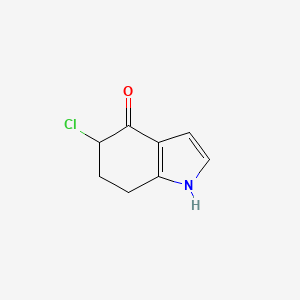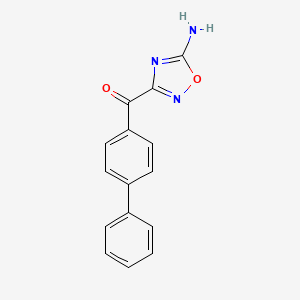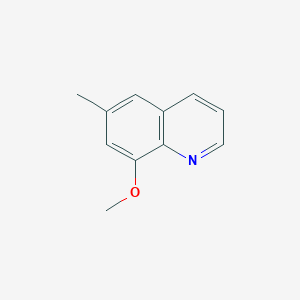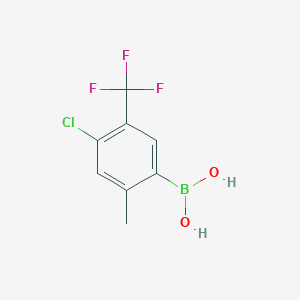
6-Benzylaminopurine-8-14C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzylaminopurine-8-14C is a radiolabeled synthetic cytokinin, a class of plant hormones that promote cell division and growth. This compound is a derivative of 6-Benzylaminopurine, also known as benzyl adenine. The radiolabeling with carbon-14 allows for tracing and studying the compound’s behavior in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylaminopurine typically involves the reaction of 6-chloropurine with benzylamine in a solution of n-butanol and triethylamine. The mixture is heated, and the resulting precipitate is purified through recrystallization .
Industrial Production Methods
Industrial production methods for 6-Benzylaminopurine-8-14C are not widely documented. the general approach involves radiolabeling the synthesized 6-Benzylaminopurine with carbon-14, typically using a carbon-14 labeled precursor in the synthesis process .
化学反応の分析
Types of Reactions
6-Benzylaminopurine-8-14C undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives .
科学的研究の応用
6-Benzylaminopurine-8-14C has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study the kinetics and mechanisms of chemical reactions.
Biology: Employed in plant physiology studies to understand cytokinin signaling and metabolism.
Medicine: Investigated for its potential role in promoting cell growth and regeneration.
Industry: Used in agriculture to enhance plant growth and increase crop yields
作用機序
6-Benzylaminopurine-8-14C exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth. The compound inhibits respiratory kinase, leading to increased post-harvest life of green vegetables .
類似化合物との比較
Similar Compounds
6-Benzyladenine: Another synthetic cytokinin with similar properties.
Kinetin: A naturally occurring cytokinin with comparable effects on plant growth.
Zeatin: A naturally occurring cytokinin found in many plants.
Uniqueness
6-Benzylaminopurine-8-14C is unique due to its radiolabeling with carbon-14, which allows for detailed tracing and study of its behavior in biological systems. This feature makes it particularly valuable in research applications where tracking the compound’s movement and metabolism is crucial .
特性
分子式 |
C12H11N5 |
|---|---|
分子量 |
227.24 g/mol |
IUPAC名 |
N-benzyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)/i7+2 |
InChIキー |
NWBJYWHLCVSVIJ-WGGUOBTBSA-N |
異性体SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2N[14CH]=N3 |
正規SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)


![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)




![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)

![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)
